3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is a complex organic compound featuring unique structural characteristics. It incorporates a benzofuran core, a naphthamide moiety, and a chlorophenyl group. These elements confer distinctive chemical and physical properties, making the compound intriguing for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common pathway includes the following steps:
Formation of Benzofuran Core: : This initial step involves cyclization of suitable precursors under acidic or basic conditions.
Attachment of Chlorophenyl Group: : The chlorophenyl moiety is introduced through electrophilic aromatic substitution, often using reagents like chlorophenyl chloride and a Lewis acid catalyst.
Introduction of Naphthamide Group: : The final step involves amidation with naphthylamine, employing coupling agents such as carbodiimides to facilitate bond formation.
Industrial Production Methods
Industrial-scale synthesis mirrors the laboratory routes but employs larger reaction vessels and stringent quality control measures. Process optimization focuses on maximizing yield, minimizing side products, and ensuring scalability. Catalysts and solvents are often recycled to enhance environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide participates in several types of chemical reactions:
Oxidation: : Under oxidative conditions, the compound can be transformed into quinones or other oxidized derivatives.
Reduction: : Reductive conditions may lead to the formation of amines or alcohols.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Typical reagents include:
Oxidants: : Potassium permanganate, chromium trioxide.
Reductants: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, acylating agents. Reactions are conducted under controlled temperature and pressure to ensure desired selectivity and yield.
Major Products Formed
Major reaction products vary based on the reaction type. Oxidation might yield quinones, reduction could produce amines, and substitution reactions typically result in various functionalized derivatives.
Scientific Research Applications
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide finds applications across multiple domains:
Chemistry: : Used as a precursor in synthetic organic chemistry for creating complex molecules.
Biology: : Investigated for its potential as a biological probe or in drug development due to its unique molecular structure.
Medicine: : Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving receptor binding or enzyme inhibition. Its benzofuran core and functional groups enable it to modulate biological pathways, potentially affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2-naphthylamino)-N-(4-chlorophenyl)benzofuran-2-carboxamide
3-(2-naphthamido)-N-(3-bromophenyl)benzofuran-2-carboxamide
3-(2-naphthylamino)-N-(3-chlorophenyl)benzofuran-2-carboxamide
Uniqueness
What sets 3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide apart is its specific combination of functional groups, which provide distinctive reactivity and potential for diverse applications. The presence of both naphthamide and chlorophenyl moieties enhances its chemical versatility and biological activity, distinguishing it from other similar compounds.
Hope this covers what you need! Any more in-depth information required, just give a shout.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O3/c27-19-8-5-9-20(15-19)28-26(31)24-23(21-10-3-4-11-22(21)32-24)29-25(30)18-13-12-16-6-1-2-7-17(16)14-18/h1-15H,(H,28,31)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZEABTGZSXPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.